4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
4-(5-(4-(Dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline-based compound characterized by a hybrid structure combining a dihydroquinoline moiety, a substituted phenyl ring, and a butanoic acid side chain.
Properties
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)17-10-8-16(9-11-17)19-14-18(15-6-4-3-5-7-15)22-24(19)20(25)12-13-21(26)27/h3-11,19H,12-14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGVQKYHNEWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically begins with the preparation of the pyrazole ring. This can be achieved through the condensation of phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Functionalization: : The 4-(dimethylamino)phenyl group can be introduced through electrophilic substitution reactions, employing reagents such as 4-(dimethylamino)benzaldehyde.
Final Steps: : The keto acid moiety is generally introduced via a Claisen condensation reaction, followed by acid hydrolysis to yield the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic methods described above, optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the keto group, converting it to a hydroxyl group, thus forming a secondary alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible at various positions on the pyrazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include N-oxides, secondary alcohols, and various substituted derivatives, each with potential distinct properties and applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole ring, aromatic phenyl groups, and a carboxylic acid moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole core.
- Aromatic Substitution : Introducing the dimethylamino and phenyl groups through electrophilic aromatic substitution reactions.
- Carboxylic Acid Formation : Finalizing the structure by converting suitable intermediates into the carboxylic acid derivative.
Purification methods such as recrystallization or chromatography are often employed to isolate the desired product .
Biological Activities
Research indicates that compounds structurally similar to 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exhibit various biological activities:
- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has potential applications in reducing inflammation, making it a candidate for treating conditions like arthritis .
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Medicinal Chemistry Applications
Due to its diverse biological activities, this compound holds promise in several areas of medicinal chemistry:
- Drug Development : The unique structure allows for modifications that can enhance specific biological activities, leading to new therapeutic agents.
- Targeted Therapy : Interaction studies using molecular docking indicate that this compound can effectively bind to various biological targets, which may be utilized in targeted drug delivery systems .
- Therapeutic Uses : Potential applications include treatment for metabolic disorders, neurodegenerative diseases, and as an adjunct therapy in cancer treatment due to its anti-inflammatory properties .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves binding to specific proteins or enzymes, thereby altering their function. This interaction can inhibit or activate pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrazoline derivatives with a 4-oxobutanoic acid side chain. Key structural variations among analogs include:
For example, 13 (3-chlorophenyl) exhibits a purity >95% and a molecular formula of C₂₈H₂₁ClN₃O₃ . Methoxy and Dimethylamino Derivatives: Compound 15 (3-methoxyphenyl) and the target compound (4-dimethylaminophenyl) incorporate electron-donating groups (EDGs), which may improve solubility and modulate electronic properties. For instance, 15 has a molecular formula of C₂₉H₂₄ClN₃O₅ and a purity >95% .
Modifications to the Dihydroquinoline Core: Bromine or chlorine substitutions at the quinoline core (e.g., 24, 25, 31) influence steric bulk and π-π stacking interactions. Compound 31 (6-chloro-2-oxo-4-phenylquinolin-3-yl) has a molecular weight of 558.44 g/mol and a yield of 81% .
Key Differences
- Synthetic Accessibility : Halogenated derivatives (e.g., 24 , 25 ) often exhibit lower yields (22–27%) due to steric hindrance during coupling reactions, whereas EDG-containing analogs (e.g., 15 , 31 ) achieve higher yields (81%) .
- Thermal Stability: Methoxy and dimethylamino groups may reduce thermal stability compared to halogenated derivatives, as seen in the melting points of related compounds (e.g., compound 8 in has a melting point of 192–194°C) .
Biological Activity
The compound 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.44 g/mol. The structure features a dimethylamino group, a phenyl ring, and a pyrazole moiety, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress and related diseases.
- Anti-inflammatory Effects : Studies have demonstrated that derivatives with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Anticancer Potential : Preliminary investigations into pyrazole derivatives indicate promising anticancer activity against various human cancer cell lines.
The biological activity of 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as lipoxygenase (LOX), which plays a role in inflammatory responses.
- Radical Scavenging : The presence of the pyrazole ring may contribute to the radical scavenging ability, reducing oxidative damage in cells.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Exhibited significant radical scavenging ability | , |
| Anti-inflammatory | Inhibited LOX activity in vitro | |
| Anticancer | Effective against MCF-7 and A549 cell lines |
Case Study 1: Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of pyrazole derivatives similar to the target compound. These derivatives were tested for their ability to inhibit carrageenan-induced paw edema in animal models, demonstrating significant reductions in inflammation markers (IC50 values around 41 µM) .
Case Study 2: Anticancer Evaluation
Another investigation assessed the anticancer properties of various pyrazole derivatives against human cancer cell lines. The results indicated that certain derivatives showed more potent activity than standard chemotherapeutics, suggesting that modifications to the core structure could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-(5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization of the pyrazole core. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or DMF) under nitrogen to prevent oxidation. Purification via flash chromatography or recrystallization is critical for isolating the final compound. For example, analogous pyrazole derivatives achieved yields of 22–86% depending on substituent reactivity and solvent choice . Optimizing stoichiometry of reagents (e.g., molar ratios of phenylhydrazine to diketones) and controlling reaction time/temperature can mitigate side reactions (e.g., over-oxidation).
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying the pyrazole ring’s dihydro configuration, substituent positions (e.g., dimethylamino group at C4-phenyl), and butanoic acid chain conformation. Aromatic proton signals in the δ 6.5–8.0 ppm range and diastereotopic protons (δ 3.0–4.5 ppm) confirm the 4,5-dihydro-1H-pyrazole structure .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection (λ = 254 nm), as demonstrated for structurally similar pyrazole derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers.
Q. How can computational methods like DFT predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites (e.g., the pyrazole N1 and carbonyl oxygen) and stability under redox conditions. For analogous pyrazoles, DFT-derived IR and UV-Vis spectra showed <5% deviation from experimental data, enabling mechanistic insights into tautomerism or photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental biological activity data and computational docking predictions for this compound?
- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina) with experimental assays. For instance:
- If molecular docking suggests strong binding to COX-2 but in vitro assays show weak inhibition, re-examine the ligand’s protonation state or solvation effects in simulations.
- Use isothermal titration calorimetry (ITC) to experimentally measure binding affinity and compare with docking scores.
- Consider post-docking molecular dynamics simulations to account for protein flexibility, which static docking may overlook .
Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory or antioxidant potential?
- Methodological Answer :
- COX-1/COX-2 Inhibition Assays : Measure IC50 values using fluorometric or colorimetric kits (e.g., prostaglandin E2 ELISA).
- DPPH/ABTS Radical Scavenging : Quantify antioxidant activity at varying concentrations (μM–mM range).
- Cytokine Profiling (IL-6, TNF-α) : Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to assess anti-inflammatory effects.
- Reference pyrazole analogs showed IC50 values of 10–50 μM in COX-2 inhibition, suggesting similar experimental setups .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., dimethylamino group for hydrogen bonding, phenyl rings for hydrophobic interactions) using tools like Schrödinger’s Phase.
- Analog Synthesis : Systematically modify substituents (e.g., replace dimethylamino with cyano or methoxy groups) and test bioactivity.
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC50 data from analogs to predict activity cliffs .
Q. What experimental strategies address the compound’s stability under physiological or storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS.
- pH Stability : Assess solubility and decomposition in buffers (pH 1–10) over 24–72 hours.
- Excipient Compatibility : For formulation studies, test stability with common excipients (e.g., lactose, PVP) using differential scanning calorimetry (DSC).
- Analogous compounds retained >90% purity after 30 days at 4°C in dark conditions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
